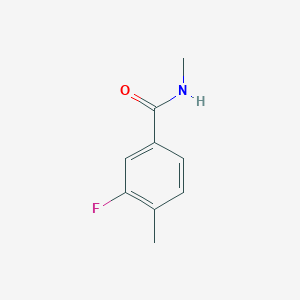

3-fluoro-N,4-dimethylbenzamide

Description

The introduction of fluorine into organic molecules and the versatile nature of the benzamide (B126) core are two powerful strategies in modern synthesis. Their combination in fluorinated benzamides creates a unique chemical space for the development of novel compounds with tailored properties.

Fluorine, the most electronegative element, imparts profound changes to the properties of an organic molecule. chemimpex.com Its small size allows it to act as a hydrogen isostere, yet its electronic effects are dramatic. The introduction of fluorine can influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the half-life of a drug.

Lipophilicity: Fluorination can significantly increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve bioavailability. rsc.org

Binding Affinity: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and enable new, favorable interactions with biological targets like enzymes and receptors. rsc.org

Conformation: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with specific binding sites.

These modifications are crucial in the design of pharmaceuticals and agrochemicals, where enhancing efficacy and stability is a primary goal. rsc.orgbiosynth.com

The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and biologically active compounds. Benzamides are recognized for their role as versatile intermediates and for their own therapeutic potential in areas like oncology and central nervous system disorders.

Synthetically, benzamides are most commonly prepared through the amidation of a benzoic acid or its activated derivative (like an acyl chloride) with an amine. Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for this crucial transformation, sometimes utilizing titanium-based catalysts like TiF4. sigmaaldrich.com The accessibility of diverse substituted benzoic acids and amines allows for the creation of large libraries of benzamide derivatives for screening and development.

The specific compound, 3-fluoro-N,4-dimethylbenzamide, is primarily positioned as a chemical for research and development. While extensive published studies on its specific biological activities are not widely available, its research context can be inferred from its structure and its synthetic precursors.

The direct precursor to this compound is 3-fluoro-4-methylbenzoic acid . This benzoic acid derivative is known as a valuable intermediate for synthesizing more complex molecules intended for pharmaceutical and agrochemical applications. biosynth.com Research involving 3-fluoro-4-methylbenzoic acid often focuses on creating novel compounds for potential use as anti-inflammatory agents or in crop protection. biosynth.com

Therefore, the primary research objective concerning this compound is likely to investigate it as a novel building block or candidate molecule within these discovery programs. The synthesis of this compound from its parent acid via amidation with methylamine (B109427) is a logical step to explore structure-activity relationships. Researchers would aim to understand how the combination of the 3-fluoro substituent and the N,4-dimethyl groups on the benzamide scaffold influences its physicochemical properties and its potential interactions with biological targets. It represents a specific data point in the broader exploration of the vast chemical space of fluorinated benzamides.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1090829-74-5 | biosynth.com |

| Molecular Formula | C₉H₁₀FNO | |

| Molecular Weight | 167.18 g/mol | |

| MDL Number | MFCD11767632 | |

| SMILES Code | O=C(NC)C1=CC=C(C)C(F)=C1 |

Table 2: Properties of Precursor 3-Fluoro-4-methylbenzoic acid

| Property | Value | Source |

| CAS Number | 350-28-7 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 169 °C | |

| SMILES Code | CC1=C(C=C(C=C1)C(=O)O)F |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYKESMXHVNYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090829-74-5 | |

| Record name | 3-fluoro-N,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro N,4 Dimethylbenzamide

Retrosynthetic Analysis of 3-fluoro-N,4-dimethylbenzamide

A logical retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative of 3-fluoro-4-methylbenzoic acid and dimethylamine. This leads to the key precursor, 3-fluoro-4-methylbenzoic acid, which itself can be synthesized from commercially available starting materials. fishersci.co.uk

Two main synthetic routes emerge from this analysis:

Route A: Amide formation as the final step. This approach involves the synthesis of 3-fluoro-4-methylbenzoic acid followed by its coupling with dimethylamine.

Route B: Fluorination as the final step. This strategy would begin with N,4-dimethylbenzamide, followed by a regioselective fluorination at the C3 position of the benzene (B151609) ring.

Classical and Modern Approaches to Amide Formation

The formation of the amide bond is a cornerstone of organic synthesis. cbijournal.com Both classical and modern methods can be effectively applied to the synthesis of this compound from its carboxylic acid and amine precursors.

Acyl Halide-Amine Condensation Pathways

A well-established and robust method for amide bond formation is the reaction between an acyl chloride and an amine. tcichemicals.com In this pathway, 3-fluoro-4-methylbenzoic acid is first converted to the more reactive 3-fluoro-4-methylbenzoyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. tcichemicals.comrsc.org The resulting acyl chloride is then reacted with dimethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield this compound. tcichemicals.com

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., dichloromethane) | rsc.org |

| Oxalyl Chloride | Anhydrous dichloromethane (B109758) at 0 °C to room temperature, often with a catalytic amount of DMF | tcichemicals.com |

This method is generally high-yielding and uses readily available, cost-effective reagents.

Carboxylic Acid Activation Strategies (e.g., Peptide Coupling Reagents)

Modern synthetic chemistry offers a variety of milder and more selective methods for amide bond formation that avoid the preparation of acyl halides. These methods rely on the in-situ activation of the carboxylic acid using coupling reagents, many of which were originally developed for peptide synthesis. cbijournal.comorganic-chemistry.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective. cbijournal.comnih.govacs.org

The general procedure involves mixing 3-fluoro-4-methylbenzoic acid with dimethylamine, the coupling reagent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). nih.govacs.org

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Species | Typical Base | Common Solvents | Reference |

| HATU | OAt-active ester | DIPEA, Triethylamine | DMF, DCM | nih.govacs.org |

| PyBOP | OBt-active ester | DIPEA | DMF, CH₂Cl₂ | nih.govacs.org |

| EDCI/HOBt | OBt-active ester | DIPEA, NMM | DMF, DCM | nih.gov |

| T3P | Phosphonic anhydride | Pyridine | Ethyl acetate, THF | organic-chemistry.org |

These methods are particularly advantageous when dealing with sensitive substrates, as they operate under mild conditions and often result in high yields with minimal side products. nih.gov

Green Chemistry Considerations in Amide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. sioc-journal.cn For amide bond formation, this includes the use of greener solvents and catalytic approaches. Traditional solvents like DMF and DCM are being replaced by more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water. rsc.orgacs.orgnsf.govrsc.org

Catalytic direct amidation reactions, which avoid the use of stoichiometric activating agents, are also gaining prominence. rsc.org Boron-based catalysts and transition metal salts, such as those of titanium, have been shown to effectively promote the direct condensation of carboxylic acids and amines. rsc.orgnih.gov For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the amidation of aromatic carboxylic acids. rsc.org These catalytic methods reduce waste generation and align with the principles of green chemistry.

Regioselective Fluorination Strategies for Benzamide (B126) Scaffolds

An alternative synthetic strategy involves the introduction of the fluorine atom onto a pre-formed N,4-dimethylbenzamide scaffold. This requires a highly regioselective fluorination method that targets the C3 position. Electrophilic fluorinating agents are commonly employed for the direct fluorination of aromatic C-H bonds. acs.org

A variety of modern electrophilic fluorinating reagents are available, with Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability and reactivity. cbijournal.comacs.org The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. In the case of N,4-dimethylbenzamide, the amide group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these directing effects would need to be carefully considered to achieve selective fluorination at the C3 position.

While direct C-H fluorination of N,4-dimethylbenzamide at the C3 position might be challenging due to competing reactions at other positions, this approach remains an area of active research. nih.gov

Directed ortho-Metalation and Related Methodologies for Substituted Benzamide Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.netuwindsor.ca The amide group, particularly a tertiary amide like in N,N-dialkylbenzamides, is a potent directing metalation group (DMG). researchgate.netuwindsor.cabaranlab.org This strategy could be envisioned for the synthesis of this compound.

In this approach, a suitable precursor, such as N,4-dimethylbenzamide, would be treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net This would lead to the deprotonation of the aromatic ring at the position ortho to the amide group. In N,4-dimethylbenzamide, this would be the C2 or C6 position. To achieve fluorination at the C3 position via this method, a different starting material would be required where the directing group guides metalation to the desired carbon. For instance, starting with a compound already bearing a group at C2 could direct metalation to C3.

Alternatively, a fluorine atom itself can act as a directing group for ortho-metalation. researchgate.net A strategy could involve the metalation of a precursor like 3-fluoro-4-methylbromobenzene, followed by reaction with a suitable electrophile to install the N,N-dimethylcarboxamide group.

While a direct ortho-fluorination of N,4-dimethylbenzamide via a DoM protocol is not straightforward, the principles of DoM are crucial for the rational design of synthetic routes to highly substituted benzamides. researchgate.net

Catalytic Methods for Benzamide Functionalization

Catalytic approaches to functionalize benzamides often involve the activation of C-H bonds, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. These methods provide a powerful alternative to classical multi-step synthetic sequences.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation Adjacent to the Amide

The formation of a carbon-carbon bond at the ortho-position to the amide group is a common strategy for elaborating benzamide structures. Transition metals like palladium and rhodium are frequently employed to catalyze these transformations, often using the amide itself as a directing group to achieve high regioselectivity.

While a direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, analogous reactions provide a clear blueprint. For instance, palladium-catalyzed ortho-acylation of tertiary benzamides with arylglyoxylic acids demonstrates the feasibility of C-H functionalization at the ortho position. nih.govacs.org In these reactions, a palladium catalyst, often in conjunction with an oxidant, facilitates the coupling of the benzamide with an acyl source.

A plausible approach for a related transformation would involve the C-H activation of a suitable benzamide precursor. For example, rhodium(III)-catalyzed C-H activation of benzamides and subsequent annulation with alkenes or alkynes is a well-established method for constructing more complex heterocyclic systems. rsc.orgrsc.orgmdpi.com These reactions proceed via a cyclometalated intermediate, highlighting the directing ability of the amide group. While not a direct route to this compound, these methods underscore the potential for C-C bond formation at the ortho-position.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Benzamides

| Catalyst System | Benzamide Substrate | Coupling Partner | Product Type | Yield (%) | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | N,N-dimethyl benzamide | N-tosyl imine | Branched amine | 30 | nih.gov |

| Pd(OAc)₂ / K₂S₂O₈ | Tertiary benzamides | Monosubstituted arenes | para-Arylated benzamides | High | acs.org |

| [CpCo(CO)I₂] / AgOAc | N-chloro-3,4-dimethylbenzamide | Vinyl acetate | Isoquinolone | 5:1 regioisomeric mixture | acs.org |

Oxidative Amidation Reactions

Oxidative amidation presents an alternative strategy where a precursor molecule is converted directly into the target benzamide. This can involve the oxidation of a benzyl (B1604629) alcohol or an aldehyde in the presence of an amine. Copper-catalyzed systems are particularly effective for this type of transformation.

For the synthesis of this compound, a hypothetical oxidative amidation could start from 3-fluoro-4-methylbenzyl alcohol or 3-fluoro-4-methylbenzaldehyde. A copper catalyst, in the presence of an oxidant and dimethylamine, would facilitate the direct conversion to the desired product. Copper-catalyzed aerobic oxidative amidation of benzyl alcohols with secondary amines has been shown to be an effective method for producing a variety of benzamides. nih.govacs.org These reactions are often operationally simple and utilize air as the terminal oxidant.

Another related approach is the oxidative coupling of methylarenes with N,N-dialkylformamides. evitachem.com In the context of our target molecule, this would involve the reaction of 3-fluoro-p-xylene with N,N-dimethylformamide (DMF) in the presence of a suitable catalyst and oxidant.

Table 2: Examples of Copper-Catalyzed Oxidative Amidation

| Catalyst | Starting Material | Amine/Amide Source | Oxidant | Product Type | Yield (%) | Reference |

| Cu(phen)Cl₂ | Benzyl alcohols | Secondary amines | Air (O₂) | Benzamides | Moderate to Excellent | nih.govacs.org |

| Copper-DMAP complex | Benzylic hydrocarbons | Benzamides | Di-tert-butyl peroxide (DTBP) | N-benzyl benzamides | Good to Excellent | researchgate.net |

| Cu₂O | Benzyl cyanide / Iodobenzene | N,N-dimethyl formamide (B127407) (DMF) | O₂ | N,N-dimethyl benzamides / Benzonitriles | up to 85 / 75 | researchgate.netsioc-journal.cn |

| Co-based catalyst | Aldehydes | N-substituted formamides | - | Amides | - | researchgate.net |

Chemical Reactivity and Transformation Studies of 3 Fluoro N,4 Dimethylbenzamide

Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of 3-fluoro-N,4-dimethylbenzamide is directed by the cumulative electronic and steric effects of its three substituents.

Fluorine (at C3): The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). However, its high electronegativity makes it strongly electron-withdrawing via the inductive effect (-I effect), thus deactivating the ring towards electrophilic attack. wikipedia.orglibretexts.org

Methyl group (at C4): The methyl group is an activating, ortho-, para-director, donating electron density through hyperconjugation and a weak inductive effect (+I). libretexts.org

N-methylcarboxamide group (at C1): The amide group is a deactivating, meta-director. Its carbonyl group withdraws electron density from the ring through resonance (-M effect). wikipedia.org

The directing effects of these substituents are combined to predict the most likely sites for substitution. The activating methyl group directs towards positions 2 and 6 (ortho) and the deactivating fluorine directs towards positions 2, 4, and 6 (ortho and para). The strongly deactivating amide group directs to positions 3 and 5 (meta). The most activated positions are C2 and C6, which are ortho to both the activating methyl group and the deactivating fluorine. However, the C2 position is sterically hindered by the adjacent amide group. Therefore, electrophilic attack is most likely to occur at the C6 position , which is ortho to the activating methyl group and para to the fluorine atom, while being least hindered.

Studies on related meta-fluoro-substituted benzamides in rhodium-catalyzed C-H activation reactions have shown that functionalization occurs exclusively at the less sterically hindered position of the benzamide (B126). nih.gov This supports the prediction of substitution at C6.

Nucleophilic Substitution at the Amide Carbonyl

The carbonyl carbon of the N-methylamide group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. pearson.compearson.com This can result in the transformation of the amide into other carboxylic acid derivatives.

Key reactions include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-fluoro-4-methylbenzoic acid and methylamine (B109427).

Transamidation: The amide can be converted into a different amide by reacting it with another amine, often under catalysis. researchgate.netnih.gov For instance, reacting this compound with a primary amine (R-NH2) could yield the corresponding N-alkyl-3-fluoro-4-methylbenzamide. Studies on N-methylbenzamides show that such reactions can be mediated by reagents like tert-butyl nitrite (B80452) or catalyzed by substances like aluminum oxide. nih.govbuet.ac.bd

Table 1: Potential Nucleophilic Acyl Substitution Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-fluoro-4-methylbenzoic acid |

| Base-Promoted Hydrolysis | NaOH, H₂O, heat | Sodium 3-fluoro-4-methylbenzoate |

Reactivity of the Fluorine Moiety

The fluorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the ring is not sufficiently electron-deficient to facilitate this reaction under standard conditions. osti.gov

However, displacement of non-activated aryl fluorides can be achieved under specific, often harsh, conditions or through modern catalytic methods. osti.goviaea.org For example, reactions in high-temperature water or via photoredox catalysis have been shown to enable the substitution of fluorine on electron-neutral aromatic rings. iaea.orgnih.gov

Functional Group Transformations of the Amide and Aromatic Substituents

Reduction Reactions of the Amide Linkage

The N-methylamide group can be reduced to a secondary amine. This transformation is typically accomplished using strong reducing agents that can convert the carbonyl group into a methylene (B1212753) (CH₂) group.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of amides to amines. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent steps lead to the elimination of the carbonyl oxygen and a second hydride attack on the resulting iminium ion to yield the final amine product. chemistrysteps.comjove.comorgosolver.com

Other Reducing Agents: Catalytic hydrosilylation using cobalt or iron catalysts, or hydroboration with reagents like 9-BBN, have also been employed for the reduction of N,N-dimethylbenzamides. chemistrysteps.commdpi.comresearchgate.net A system using sodium hydride and sodium iodide has been shown to selectively reduce N,N-dimethylamides to aldehydes. ntu.edu.sg

Table 2: Potential Amide Reduction Reactions

| Reagent(s) | Product | Reference |

|---|---|---|

| 1. LiAlH₄, 2. H₂O | 1-(3-fluoro-4-methylphenyl)-N-methylmethanamine | masterorganicchemistry.com |

| Co(acac)₂/DPEphos, PhSiH₃ | 1-(3-fluoro-4-methylphenyl)-N-methylmethanamine | mdpi.com |

| NaH, NaI | 3-fluoro-4-methylbenzaldehyde | ntu.edu.sg |

Aromatic Nitration and Reduction for Further Functionalization

A key strategy for introducing further functionality onto the aromatic ring is through nitration, followed by reduction of the resulting nitro group.

Nitration: Based on the directing effects discussed in section 3.1, nitration with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group primarily at the C6 position, yielding 3-fluoro-N,4-dimethyl-6-nitrobenzamide . The synthesis of the related compound 3-fluoro-4-methylnitrobenzene is achieved by nitrating 2-fluorotoluene, which places the nitro group at the para position to the fluorine. A similar regioselectivity is expected here, directed by the methyl group.

Reduction: The newly introduced nitro group can then be readily reduced to an amino group (-NH₂). This is a standard transformation often carried out using reagents like iron powder in acidic conditions, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). google.com This would produce 6-amino-3-fluoro-N,4-dimethylbenzamide , a versatile intermediate for further synthetic modifications, such as diazotization or acylation.

Mechanistic Investigations of Key Reactions

The mechanisms for the primary transformations of this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution (EAS): The mechanism involves the attack of an electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. The positive charge is delocalized across the ring, and the resonance structures that place the charge on carbons bearing electron-donating groups are more stable. libretexts.org The reaction is completed by the loss of a proton from the site of attack, which restores the aromaticity of the ring.

Nucleophilic Acyl Substitution: These reactions proceed via a two-step addition-elimination mechanism. A nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. pearson.compearson.com The original carbonyl π-bond then reforms, expelling the leaving group (in this case, the methylamino group for hydrolysis or a different amine for transamidation).

Amide Reduction with LiAlH₄: The mechanism begins with a nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the amide carbonyl carbon, creating a tetrahedral intermediate. jove.com The oxygen atom coordinates to the aluminum, becoming part of a good leaving group (O-AlH₃). This group is eliminated as the nitrogen's lone pair forms a π-bond with the carbon, generating a transient iminium ion. A second hydride ion then attacks the iminium carbon to give the final amine product. masterorganicchemistry.comchemistrysteps.com

Rhodium-Catalyzed C-H Activation: In reactions involving directing groups like amides, the mechanism is proposed to start with the chelation of the amide to the rhodium(III) catalyst, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.govnih.gov This intermediate can then undergo further steps, such as migratory insertion of an alkene or alkyne, leading to the functionalized product and regeneration of the catalyst. snnu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-fluoro-N,4-dimethylbenzamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

The NMR spectra of this compound are expected to exhibit characteristic signals that are crucial for its identification and for distinguishing it from its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum will display distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aryl-methyl protons. The aromatic region is particularly informative for confirming the substitution pattern. For a 3-fluoro-4-methyl substitution, three aromatic protons would be observed, each with specific chemical shifts and coupling patterns (multiplicity) due to spin-spin interactions with each other and with the fluorine atom. The N,N-dimethyl group will typically show two distinct singlets at room temperature due to hindered rotation around the amide C-N bond, a hallmark of N,N-disubstituted amides. rsc.org However, these may coalesce into a single broad signal at higher temperatures. rsc.org The aryl-methyl group at the C4 position will present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is typically found in the downfield region (around 170 ppm), and the aromatic carbons. libretexts.orgnih.gov The carbon directly bonded to the fluorine atom (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom (nJCF), which are invaluable for definitive assignment. The two N-methyl carbons may also exhibit separate signals due to the aforementioned hindered rotation. libretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. nih.govchegg.com this compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. nih.gov Furthermore, this fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern. nih.gov

Isomer Differentiation and Conformational Preferences: NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, an isomer like 4-fluoro-N,3-dimethylbenzamide would exhibit a different splitting pattern in the aromatic region of its ¹H and ¹⁹F NMR spectra. Conformational preferences, particularly the orientation of the dimethylamino group relative to the aromatic ring, can be inferred from the chemical shift differences of the N-methyl signals and through advanced techniques like NOESY. researchgate.netmdpi.com The partial double bond character of the amide C-N bond restricts free rotation, leading to distinct cis and trans conformers relative to the carbonyl group, which are often observable at room temperature. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 7.0 - 7.5 | m (multiplet) | J(H,H) and J(H,F) |

| N-CH₃ (cis to C=O) | ~2.9 | s (singlet) | |

| N-CH₃ (trans to C=O) | ~3.1 | s (singlet) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C=O | ~170 | s (singlet) or t (triplet) |

| C-F (C-3) | ~160 | d (doublet) |

| Aromatic C | 110 - 140 | d (doublet) or s (singlet) |

| N-CH₃ (cis to C=O) | ~35 | s (singlet) |

| N-CH₃ (trans to C=O) | ~39 | s (singlet) |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu This is instrumental in assigning the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons (C-1, C-3, and C-4), by observing their correlations with nearby protons. For instance, the N-methyl protons would show HMBC correlations to the carbonyl carbon.

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy/Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are in close spatial proximity, irrespective of whether they are bonded. mdpi.com A NOESY (¹H-¹H) spectrum could show correlations between the N-methyl protons and the ortho-protons on the benzene ring (H-2), providing information about the preferred conformation around the C-C bond connecting the carbonyl group to the ring. A ¹⁹F-¹H HOESY experiment would be particularly insightful, potentially showing a through-space correlation between the fluorine at C-3 and the methyl group at C-4, confirming their spatial closeness. nih.gov

As mentioned, the rotation around the amide C-N bond in N,N-disubstituted benzamides is restricted due to the partial double bond character arising from resonance. researchgate.netmdpi.com This rotational barrier can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and two separate signals are observed for the two N-methyl groups. As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at higher temperatures. rsc.orgresearchgate.net By analyzing the changes in the line shape of these signals as a function of temperature, the rate of rotation and the activation energy (ΔG‡) for this dynamic process can be determined. This provides quantitative information about the electronic and steric factors influencing the amide bond character.

In sterically crowded molecules, spin-spin coupling can occur directly through space rather than through the bonding network. researchgate.netrsc.org For this compound, a through-space coupling (TSC) between the fluorine atom at C-3 and the protons of the methyl group at C-4 might be observable. The magnitude of such a ⁴J(F,H) coupling would be highly dependent on the distance and orientation between the coupled nuclei. rsc.org Observation of such a coupling would provide strong evidence for the 3,4-substitution pattern and could also offer insights into the conformational preferences of the molecule, as the strength of the coupling is sensitive to the internuclear distance. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. researchgate.net

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). nih.gov For this compound (molecular formula C₉H₁₀FNO), HRMS would be used to determine its exact mass. This highly accurate mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds that may have the same nominal mass. The expected fragmentation pattern would likely involve the loss of the dimethylamino group, followed by the loss of CO, which is characteristic for benzamides. libretexts.orgchegg.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N,N-dimethylbenzamide |

| N,3-dimethylbenzamide |

| 4-fluoro-N,3-dimethylbenzamide |

| 4-trifluoromethyl-N,N-dimethylbenzamide |

| 3-chloro-N,N-dimethylbenzamide |

| Benzamide (B126) |

| Palmitic acid methyl ester |

| Acetylbenzylamide |

| Sinapoyl malate |

| N-benzoyl pyrrolidine |

| N-(4-chlorobenzoyl) pyrrolidine |

| N-(4-methoxybenzoyl) pyrrolidine |

| N-(4-chlorobenzoyl) piperidine |

| N-(4-methoxybenzoyl) piperidine |

| ortho-fluoro Z-azobenzene |

| Mefenamic acid |

| 2-(trifluoromethyl)thiophenol |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| Fluoroproline |

| 1,3-dimethylbenzene |

| N,N-dimethylmethanamine |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound (molar mass: 181.21 g/mol ), the fragmentation pathway under electron ionization (EI) can be predicted based on the known behavior of similar aromatic amides.

The molecular ion peak [M]⁺• would be observed at m/z 181. The primary fragmentation is expected to occur at the amide linkage, which is the most labile part of the molecule. Key fragmentation pathways would likely include:

Alpha-Cleavage: The most characteristic fragmentation of N,N-dimethylbenzamides involves the cleavage of the C(O)-N bond. This would lead to the formation of a stable benzoyl cation. For 3-fluoro-4-methylbenzamide, this would result in the 3-fluoro-4-methylbenzoyl cation at m/z 153.

C₉H₁₀FNO⁺• → [C₈H₆FO]⁺ + •N(CH₃)₂ m/z 181 → m/z 153

Formation of the Dimethylaminyl Radical: The other part of the above cleavage is the dimethylaminyl radical, which is neutral and not detected. However, a related fragmentation can lead to the detection of the dimethyliminium ion [CH₂=N(CH₃)]⁺ at m/z 44 through a rearrangement process.

Loss of Carbon Monoxide: The benzoyl cation (m/z 153) can further fragment by losing a neutral carbon monoxide (CO) molecule, a common fragmentation for acylium ions. This would produce a substituted phenyl cation at m/z 125.

[C₈H₆FO]⁺ → [C₇H₆F]⁺ + CO m/z 153 → m/z 125

Fragmentation of the Aromatic Ring: The fluorotolyl cation (m/z 125) could undergo further fragmentation, such as the loss of a methyl radical (•CH₃) to yield a fluorophenyl cation at m/z 110, or loss of HF to produce a benzyne (B1209423) cation.

A proposed fragmentation pathway is detailed in the table below.

| Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |

| Molecular Ion | [C₉H₁₀FNO]⁺• | 181 | Ionization of parent molecule |

| 3-Fluoro-4-methylbenzoyl Cation | [C₈H₆FO]⁺ | 153 | [M]⁺• → [C₈H₆FO]⁺ + •N(CH₃)₂ |

| 3-Fluoro-4-methylphenyl Cation | [C₇H₆F]⁺ | 125 | [C₈H₆FO]⁺ → [C₇H₆F]⁺ + CO |

| Dimethyliminium Ion | [C₂H₆N]⁺ | 44 | Rearrangement and cleavage from the molecular ion |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The vibrational spectra of this compound are expected to show characteristic bands corresponding to its functional groups. While IR spectroscopy is more sensitive to polar vibrations, Raman spectroscopy better detects vibrations of non-polar moieties. nih.govyoutube.com The expected vibrational frequencies are summarized based on data from analogous compounds such as N,N-dimethylbenzamide and other fluorinated aromatics. esisresearch.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy (IR/Raman) | Notes |

| C-H Stretching (Aromatic) | 3100 - 3000 | IR (weak), Raman (strong) | Characteristic of the benzene ring hydrogens. |

| C-H Stretching (Aliphatic) | 2980 - 2850 | IR (medium), Raman (medium) | Arises from the symmetric and asymmetric stretching of the methyl groups (N-CH₃ and Ar-CH₃). |

| C=O Stretching (Amide I) | 1670 - 1630 | IR (strong), Raman (medium) | This is a very strong and characteristic band in the IR spectrum for tertiary amides. Its position is influenced by electronic effects of the ring substituents and potential intermolecular interactions. |

| C=C Stretching (Aromatic) | 1610 - 1580, 1500 - 1400 | IR (variable), Raman (strong) | Multiple bands are expected due to the vibrations of the benzene ring. |

| CH₃ Bending | 1465 - 1440 | IR (medium) | Asymmetric and symmetric bending vibrations of the methyl groups. |

| C-N Stretching (Amide III) | 1400 - 1250 | IR (strong), Raman (weak) | Stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. |

| C-F Stretching | 1270 - 1100 | IR (strong), Raman (weak) | A strong band in the IR spectrum is expected due to the high polarity of the C-F bond. |

| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | IR (strong) | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from studies on similar molecules like N,N-dimethylformamide and other substituted benzamides. rsc.orgnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound will be dictated by a combination of non-covalent interactions. Unlike primary or secondary amides, the tertiary amide group lacks an N-H donor for classical hydrogen bonding. However, other weak interactions are expected to play a significant role:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds will form between the methyl hydrogens or aromatic hydrogens of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions often lead to the formation of centrosymmetric dimers or extended chain motifs. rsc.org

π–π Stacking: The presence of the aromatic ring facilitates π–π stacking interactions. Depending on the molecular conformation, these interactions could be of a parallel-displaced or T-shaped nature, contributing significantly to the cohesion of the crystal lattice. The substitution pattern on the ring will influence the geometry and strength of these interactions.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state, particularly the orientation of the N,N-dimethylamide group relative to the fluorinated benzene ring, is a key structural feature.

Amide Group Planarity: The amide group [O=C-N(CH₃)₂] is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond significant double-bond character and restricts rotation.

Torsion Angle: The most significant conformational variable is the torsion angle (τ) defined by the plane of the aromatic ring and the plane of the amide group. In many substituted benzamides, this angle is non-zero due to steric hindrance between the carbonyl oxygen or N-substituents and the ortho-hydrogens of the aromatic ring. For this compound, steric hindrance is moderate, and the torsion angle is anticipated to be in the range of 20-40 degrees. This twist from coplanarity represents a balance between maximizing π-conjugation (favoring τ = 0°) and minimizing steric repulsion. The precise angle in the solid state will be influenced by the demands of efficient crystal packing.

Computational and Theoretical Investigations of 3 Fluoro N,4 Dimethylbenzamide

Solvation Effects in Theoretical Studies

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of a molecule. In computational chemistry, solvation effects are often incorporated using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. google.com For molecules like 3-fluoro-N,4-dimethylbenzamide, implicit solvation models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly employed to provide a balance between computational cost and accuracy. google.comscielo.brfaccts.de

Theoretical studies on related N,N-dimethylamides have demonstrated that the solvent polarity plays a crucial role in determining the rotational barrier around the amide C-N bond. acs.org For instance, in N,N-dimethylbenzamide, the barrier to rotation is known to increase with the polarity of the solvent. researchgate.net This is attributed to the fact that polar solvents stabilize the charge-separated resonance structure of the amide group, which imparts a greater double-bond character to the C-N bond. In a similar vein, for this compound, it is anticipated that polar solvents would lead to a higher rotational barrier for the N,4-dimethylamino group compared to nonpolar solvents.

Furthermore, the conformational equilibrium of fluorinated amides is also sensitive to the solvent environment. A study on N,N-dimethylfluoroacetamide revealed that the relative energies of its conformers change significantly with solvent polarity. rsc.orgresearchgate.net In the gas phase, one conformer may be more stable, but in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the equilibrium can shift to favor a different, more polar conformer. rsc.orgresearchgate.net For this compound, the presence of the electron-withdrawing fluorine atom can influence the dipole moment of different conformers. Consequently, polar solvents are expected to preferentially solvate the conformer with the largest dipole moment, thereby altering the conformational landscape compared to the gas phase.

Hydrogen bonding can also play a significant role, particularly in protic solvents. The carbonyl oxygen of the amide group in this compound is a hydrogen bond acceptor. Theoretical calculations on similar amides have shown that hydrogen bonding to the carbonyl oxygen increases the barrier to C-N bond rotation. nih.gov This is because the hydrogen bond further polarizes the amide group, enhancing the double-bond character of the C-N linkage.

To illustrate the magnitude of these solvent effects, the following table presents theoretical data for the closely related molecule, N,N-dimethylbenzamide, showing the calculated rotational barrier in different solvent environments.

| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (ΔG‡) (kJ/mol) |

| Cyclohexane | 2.0 | 60.2 |

| Carbon Tetrachloride | 2.2 | ~70 |

| Chloroform | 4.8 | - |

| Methanol | 32.7 | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 66.5 |

| Water | 78.4 | - |

| Data sourced from studies on N,N-dimethylbenzamide and presented for illustrative purposes. |

The fluorine substituent in this compound can also participate in weak interactions with certain solvents, potentially influencing local solvation structures. researchgate.net While direct computational studies on the solvation of this compound are not extensively available, the established principles from related benzamides and fluorinated molecules provide a robust framework for understanding how its structure and properties are modulated by the solvent environment. acs.orgacs.org

Role As a Synthetic Building Block and Precursor in Chemical Research

Precursor in the Synthesis of Fluorinated Aromatic Compounds

The presence of a fluorine atom on the aromatic ring makes 3-fluoro-N,4-dimethylbenzamide an important precursor for building more elaborate fluorinated molecules, which are highly sought after in medicinal chemistry and materials science. The fluorine atom can significantly enhance properties such as metabolic stability and binding affinity of drug candidates. evitachem.com The compound can be modified through several general reaction types. For instance, the fluorine atom itself can be substituted by other nucleophiles under certain conditions, a process known as nucleophilic aromatic substitution (SNAr). evitachem.comevitachem.com More commonly, other positions on the ring or the amide group are modified while the crucial C-F bond is retained, carrying its beneficial properties into the final product.

For example, related fluorinated benzamides serve as key building blocks. In one instance, 5-(2-fluoroethoxy)-2-(4-fluoro-2-nitrophenylthio)-N,N-dimethylbenzamide was synthesized from a fluoronitrobenzene precursor, demonstrating how the core structure is elaborated into a more complex fluorinated aromatic system. nih.gov This illustrates a common strategy where the fluorobenzamide motif is a foundational element in a multi-step synthesis.

Scaffold for Diversification via Aromatic Substitution Reactions

The true synthetic power of this compound lies in its potential for diversification through aromatic substitution reactions. The substituents on the ring—the fluorine atom and the amide group—are potent directing groups for ortho-metalation. baranlab.org This reaction involves using a strong base, such as an organolithium reagent, to selectively remove a proton from a position adjacent (ortho) to the directing group, creating a highly reactive carbanion. This carbanion can then be quenched with a wide variety of electrophiles to install new functional groups with high regioselectivity.

In the case of this compound, there are multiple potential sites for metalation:

The Fluorine Atom: Fluorine is a well-established, albeit weak, ortho-directing group. researchgate.net It can direct metalation to the C2 position. Studies on 4-fluorotoluene (B1294773) have shown that selective ortho-metalation can be achieved. unibe.chnih.gov

The Amide Group: The tertiary amide is one of the most powerful ortho-directing groups known. baranlab.orglookchem.com It strongly directs metalation to the C5 position.

The Methyl Group: The methyl group can undergo benzylic metalation (at the CH₃ group itself), although this typically requires stronger bases or specific conditions compared to ortho-metalation. uwindsor.ca

The interplay between these directing groups allows chemists to selectively functionalize the aromatic ring. By choosing the appropriate base and reaction conditions, it is possible to favor metalation at a specific site. For example, using a base like TMPMgCl·LiCl (Knochel-Hauser base) can achieve selective ortho-metalation of fluoroarenes, which can then be trapped with electrophiles. thieme-connect.de This regioselective functionalization allows the core scaffold to be decorated with new substituents, rapidly generating a library of diverse molecules for screening in drug discovery or materials science.

The table below illustrates the principle of diversification using directed ortho-metalation on analogous aromatic systems, showing the variety of functional groups that can be introduced.

Table 1: Examples of Diversification via Directed Metalation of Related Aromatic Scaffolds

| Precursor Analogue | Base | Electrophile | Product Functional Group | Reference |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | TMPMgCl·LiCl | I₂ | Iodide (-I) | thieme-connect.de |

| 1-Bromo-4-fluorobenzene | TMPMgCl·LiCl | Allyl-Br | Allyl | thieme-connect.de |

| 4-Fluorotoluene | Na/K Base | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | unibe.ch |

| N,N-Diethylbenzamide | s-BuLi/TMEDA | Methyl Iodide (CH₃I) | Methyl (-CH₃) | lookchem.com |

Furthermore, the fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr), especially if additional electron-withdrawing groups are present on the ring. nih.gov This provides another avenue for diversification, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C3 position.

Intermediate in the Construction of Complex Polycyclic Systems

While direct examples of this compound being used to construct complex polycyclic systems are not prevalent in the surveyed literature, the benzamide (B126) scaffold itself is a proven intermediate in such advanced syntheses. These syntheses often involve creating multiple rings in a controlled sequence to build up intricate molecular architectures found in natural products.

Key strategies where a benzamide intermediate is crucial include:

Dearomatizing Anionic Cyclization: In a landmark synthesis of the natural product (−)-isodomoic acid C, a key step involved the asymmetric deprotonation of an N-benzyl benzamide, which then underwent an anionic cyclization that broke the aromaticity of the ring to form a bicyclic enone system. nih.gov This powerful transformation builds two new rings and sets up stereocenters in a single step, highlighting the utility of the benzamide as a reactive handle.

Directed Metalation and Annulation: In the synthesis of several peri-methylanthraquinone natural products, such as deoxyerythrolaccin, N,N-diethylbenzamides were used as the starting point. acs.org A sequence of directed ortho-metalation, silylation, and subsequent condensation with an aldehyde led to a key phthalide (B148349) intermediate, which was then elaborated into the final polycyclic quinone structure. acs.org

Benzamides as Nitrogen Sources: In a novel transition-metal-free reaction, benzamides have been used as a nitrogen source in the annulation of aromatic terminal alkynes to construct 3,5-diaryl pyridines. mdpi.com This type of reaction, which builds a new heterocyclic ring, can be a key step in the assembly of polycyclic alkaloids and related structures. researchgate.net

These examples demonstrate that the functional group array of this compound makes it a plausible and potentially valuable intermediate for similar complex synthetic endeavors.

Application in the Development of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The benzamide functional group is a classic motif in supramolecular chemistry because the amide N-H group is an excellent hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This allows benzamides to form highly stable, predictable hydrogen-bonded structures. nih.goviucr.orgnih.gov

Crystal structure analyses of related fluorobenzamides reveal common patterns:

Dimer Formation: Molecules often pair up through N-H···O hydrogen bonds to form cyclic dimers. iucr.org

Chain and Sheet Formation: These dimers can then link together into one-dimensional chains or two-dimensional sheets through further hydrogen bonds or other weak interactions like C-H···O bonds. iucr.orgoup.com

3D Architectures: The final three-dimensional crystal packing is guided by a combination of these strong hydrogen bonds along with weaker forces, including π-π stacking between the aromatic rings and interactions involving the fluorine atom (e.g., C-H···F). nih.govacs.org

Integration into Flow Chemistry Systems for Process Optimization

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a traditional batch flask, has become a powerful tool for process optimization, safety, and scale-up. acs.org The synthesis and modification of benzamides are well-suited to this technology.

Several aspects of the chemistry of this compound and related compounds can be significantly improved using flow systems:

Amide Formation: The synthesis of benzamides can be optimized and automated in flow, allowing for rapid screening of conditions and efficient production. purdue.edunih.gov

Hazardous Reactions: Many of the diversification reactions, such as those involving highly reactive and unstable organolithium intermediates for ortho-metalation, are much safer to perform in a flow reactor. uni-muenchen.de The small reaction volume at any given time minimizes risks, and the excellent heat transfer prevents dangerous temperature spikes.

Telescoped Synthesis: Flow chemistry allows for multiple reaction steps to be "telescoped" together, where the output of one reactor flows directly into the next, eliminating the need for workup and purification of intermediates. researchgate.net A potent drug candidate, N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, which contains a fluorobenzamide core, was synthesized using a multi-step continuous flow process with in-line analysis to improve efficiency. vapourtec.com

Automated Optimization: Fully automated flow systems can perform hundreds of experiments to rapidly map a reaction space and find the optimal conditions for yield and purity, a process that would be prohibitively time-consuming in batch. nih.govacs.org

The integration of these modern process technologies with the versatile chemistry of scaffolds like this compound enables the faster, safer, and more efficient development of new chemical entities.

Derivatization Strategies and Analog Synthesis

Systematic Exploration of N-Substituted Benzamide (B126) Analogs

The substituents on the amide nitrogen play a crucial role in modulating the biological activity of benzamide-based compounds. Systematic replacement of the N,N-dimethyl groups of the parent structure allows for a detailed exploration of the structure-activity relationship (SAR).

Research into neurokinin-2 (NK₂) receptor antagonists has involved the synthesis of a series of N-methylbenzamide analogues. nih.govjohnshopkins.edu In these studies, modifications of the N-substituent are a key part of the strategy to optimize receptor binding and antagonist potency. For example, a series of N-methylbenzamide analogues structurally derived from the potent NK₂ receptor antagonist SR 48,968 were synthesized to explore electrophilic affinity labels. nih.govjohnshopkins.edu While the parent compound in this specific study was not 3-fluoro-N,4-dimethylbenzamide, the principles of N-substitution are directly applicable. A para-fluoro substituted N-methylbenzamide analogue was found to be highly potent, with a pKb value of 9.7, demonstrating the impact of combined substitutions on the nitrogen and the aromatic ring. nih.govjohnshopkins.edu

In other research targeting the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the metabolism of xenobiotics and endobiotics, the N-substitution pattern on benzamide-related scaffolds was shown to be critical. acs.org Studies revealed that moving from an N,N-dimethylamide to an N-methylamide or a primary amide could switch the molecule's function from a mild activator to an inhibitor of PXR activation. acs.org This highlights how seemingly minor changes to the N-substituents can dramatically alter the pharmacological profile of the compound.

| Analog Type | Substitution | Target/Observation | Reference |

| N-Methylbenzamide | para-Fluoro, N-Methyl | High potency NK₂ receptor antagonist (pKb of 9.7) | nih.govjohnshopkins.edu |

| Benzamide Analog | N-Methylamide | Inhibition of PXR activation | acs.org |

| Benzamide Analog | N,N-Dimethylamide | Mild PXR activation | acs.org |

Introduction of Diverse Aromatic and Aliphatic Substituents

Introducing a variety of chemical groups onto the benzamide framework is a primary strategy for exploring new chemical space and optimizing molecular interactions with biological targets. This can be achieved through amide coupling reactions where a functionalized benzoic acid core is reacted with a diverse library of amines.

A common synthetic approach involves preparing a late-stage carboxylic acid intermediate, which can then be coupled with various amines to generate a final library of amide products. acs.org For instance, an acid intermediate like methyl 4-acetamido-2-((S)-1-phenylethoxy)benzoate can be hydrolyzed to its corresponding acid, which then serves as a versatile precursor. acs.org This acid can be coupled with a range of amines, such as trans-4-aminocyclohexanol, using standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), to introduce diverse aliphatic and cyclic substituents onto the amide nitrogen. acs.org This modular strategy allows for the efficient synthesis of a wide array of analogs for screening. acs.org

Patents related to aromatic amides for various therapeutic uses often disclose extensive lists of possible substituents, demonstrating the broad applicability of this derivatization strategy. google.com These substitutions can include complex heterocyclic and polycyclic aliphatic groups attached via the amide bond, aiming to modulate properties such as solubility, cell permeability, and target affinity. google.com

Fluorine Atom Derivatization and Replacement

The fluorine atom at the 3-position of the benzamide ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. umich.edu Therefore, modifying this position by either shifting the fluorine or replacing it with other groups is a key derivatization tactic.

In the development of bromodomain inhibitors, analogs with fluorine at alternative positions have been synthesized to study the effect on potency. acs.org For example, introducing a fluorine atom at the 2-position of a related benzamide scaffold resulted in a reduction in potency at the target (BD2) compared to the unsubstituted parent compound. acs.org This demonstrates that the position of the fluorine atom is critical for optimal biological activity.

Furthermore, the fluorine atom can be replaced with other halogens to create analogs with different chemical reactivity. For example, 4-Bromo-3-fluoro-N,N-dimethylbenzamide is an analog where the methyl group at the 4-position is replaced by bromine. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions. Similarly, analogs like 3-Chloro-4-fluoro-N,N-dimethylbenzamide are also synthesized, where the introduction of a chlorine atom can alter the electronic landscape and provide different synthetic opportunities compared to the fluorine atom. sigmaaldrich.cn

| Compound | Key Feature | Significance | Reference |

| 2-Fluoro Benzamide Analog | Fluorine shifted to 2-position | Resulted in reduced biological potency, highlighting positional importance. | acs.org |

| 4-Bromo-3-fluoro-N,N-dimethylbenzamide | Methyl group replaced by Bromine | Introduces a reactive site for cross-coupling reactions. | |

| 3-Chloro-4-fluoro-N,N-dimethylbenzamide | Methyl group at C4 and Fluorine at C3 in parent, but shows related derivatization | Provides different electronic properties and synthetic options compared to fluorine. | sigmaaldrich.cn |

Strategic Functionalization for Further Chemical Transformations

Derivatization is often performed not as an end in itself, but to install functional groups that enable subsequent, more complex chemical transformations. These "handles" allow the core structure to be incorporated into larger molecules or to undergo cyclization reactions.

One key strategy is the introduction of a bromine or iodine atom onto the aromatic ring. As seen with 4-Bromo-3-fluoro-N,N-dimethylbenzamide, the bromo group is a versatile functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings. This allows for the straightforward introduction of new aryl or alkyl groups at this position.

Another advanced strategy involves using the inherent structure of a benzamide analog to direct chemical reactions. A close analog, 2-amino-3-fluoro-N,N-dimethylbenzamide, has been reported as an effective N,N-bidentate directing group in palladium-catalyzed C-H bond functionalization. sci-hub.seresearchgate.net This auxiliary directs the metal catalyst to a specific C-H bond (e.g., β-C(sp³)-H arylation of aliphatic amides), allowing for selective and efficient bond formation at a site that would otherwise be unreactive. sci-hub.se

The core benzamide structure can also be a precursor for building heterocyclic systems. For example, 2-aminobenzamides can undergo a one-pot diazotization and cyclization reaction to form 1,2,3-benzotriazin-4(3H)-ones, which are privileged structures in medicinal chemistry. rsc.org This transformation fundamentally alters the core scaffold, opening up new avenues for drug design.

Finally, synthetic routes are often designed to produce a late-stage intermediate that is primed for diversification. An SNAr reaction on a starting material like 3-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent amide coupling, represents a modular pathway where the final amide substituent can be varied easily as the last step. acs.org

Future Research Trajectories in the Chemistry of 3 Fluoro N,4 Dimethylbenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzamides often involves the use of stoichiometric activating agents and harsh reaction conditions. Future research into the synthesis of 3-fluoro-N,4-dimethylbenzamide will likely prioritize the development of more sustainable and efficient methods.

One promising area of exploration is the direct condensation of 3-fluoro-4-methylbenzoic acid with dimethylamine. Recent advancements in catalysis have shown that solid acid catalysts, such as diatomite earth functionalized with ionic liquids and zirconium tetrachloride, can facilitate the synthesis of benzamides under ultrasonic irradiation. researchgate.net This approach offers advantages such as high yields, short reaction times, and the use of a reusable catalyst, aligning with the principles of green chemistry. researchgate.net

Another avenue for investigation is the direct C-H activation and amidation of 3-fluorotoluene. While challenging, this approach would be highly atom-economical. Additionally, flow chemistry presents a powerful tool for the high-throughput synthesis of amides, offering precise control over reaction parameters and facilitating rapid library generation. acs.org The development of a flow-based synthesis for this compound could enable its on-demand production and streamline the exploration of its derivatives. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct Condensation with Novel Catalysts | High efficiency, reusability of catalyst, mild conditions. researchgate.net | Development of robust and recyclable catalysts for the amidation of 3-fluoro-4-methylbenzoic acid. |

| Direct C-H Amidation | High atom economy, reduced waste. | Design of selective catalysts for the direct amidation of the methyl group or aromatic C-H bonds of 3-fluorotoluene. |

| Flow Chemistry Synthesis | Rapid optimization, scalability, on-demand production. acs.org | Optimization of reaction conditions in a continuous flow reactor for the synthesis of this compound. |

Advanced Mechanistic Insights into its Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new applications. Future research should focus on elucidating the intricate details of its reactivity.

For instance, in the context of direct electrophilic aromatic substitution reactions, theoretical calculations can provide valuable insights into the stability of intermediates and the preferred reaction pathways. nih.gov Studies on related benzamide (B126) syntheses have utilized computational methods to understand the role of superacids in activating reagents. nih.gov Similar in-silico investigations could be applied to predict the regioselectivity of further functionalization of the aromatic ring of this compound.

Furthermore, kinetic studies and the isolation and characterization of reaction intermediates would provide experimental evidence to support or refine proposed mechanisms. The influence of the fluorine and methyl substituents on the electronic properties of the benzamide and its reactivity towards various reagents warrants detailed investigation.

Exploration of New Chemical Applications as a Building Block

The presence of multiple functional groups—the amide, the fluorine atom, and the methyl group—makes this compound a potentially versatile building block in organic synthesis. Future research will likely explore its utility in the construction of more complex molecules.

The aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the regioselectivity of these reactions. The methyl group could be a handle for further transformations, such as oxidation or halogenation, to introduce additional functionality. The amide bond itself can undergo various reactions, although its stability is generally high.

The development of synthetic methodologies that utilize this compound as a precursor to novel heterocyclic compounds or molecules with potential biological activity is a promising research direction. For example, the reactions of related N,N-dimethylbenzamides with various reagents have been shown to yield a variety of heterocyclic structures. researchgate.net

Theoretical Prediction and Experimental Validation of Undiscovered Reactivities

Computational chemistry offers a powerful tool for predicting the physical and chemical properties of molecules, as well as their potential reactivity. Future research can leverage theoretical calculations to explore the undiscovered reactivities of this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate properties such as molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies. prensipjournals.comresearchgate.netprensipjournals.com These calculations can help to identify the most likely sites for nucleophilic or electrophilic attack and to predict the thermodynamics and kinetics of potential reactions. prensipjournals.comresearchgate.netprensipjournals.com

For example, theoretical studies could be employed to predict the most favorable conditions for the selective functionalization of the aromatic ring or the methyl group. These theoretical predictions would then need to be validated through carefully designed experiments. This synergistic approach of combining theoretical and experimental work can accelerate the discovery of new reactions and applications for this compound.

High-Throughput Synthesis and Screening for Chemical Discovery

The development of high-throughput synthesis and screening methods has revolutionized the process of drug discovery and materials science. Applying these techniques to this compound and its derivatives could rapidly expand our understanding of their properties and potential applications.

Future research could focus on developing a robust and automated platform for the parallel synthesis of a library of this compound analogs with variations in the substituents on the aromatic ring. This could be achieved using flow chemistry or robotic liquid handling systems. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-N,4-dimethylbenzamide with high purity?

Methodological Answer: The synthesis typically involves:

- Step 1 : Preparation of the carboxylic acid precursor (e.g., 3-fluoro-4-methylbenzoic acid) via electrophilic aromatic substitution or directed ortho-metalation.

- Step 2 : Conversion to the acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions.

- Step 3 : Amidation with dimethylamine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals .

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 0–25°C (Step 3) |

| Solvent | THF/DCM (Step 3), Ethanol (Purification) |

| Yield | 65–85% (reported for analogs) |

Critical control of moisture and stoichiometric ratios ensures minimal byproducts like unreacted acid or dimethylamine hydrochloride .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and hydrogen bonding. For example, the N–H⋯O hydrogen bond (1.86 Å) stabilizes a one-dimensional network along the b-axis in the crystal lattice .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine chemical shifts (δ ≈ -110 ppm for aromatic F), while ¹H NMR distinguishes methyl groups (δ 2.3–2.6 ppm for N–CH₃ and 2.4 ppm for C–CH₃) .

- HPLC-PDA : Validates purity (>95%) using a C18 column (acetonitrile/water gradient).

Crystallographic Data :

| Parameter | Value (from analogs) |

|---|---|

| Space Group | P2₁2₁2₁ (Orthorhombic) |

| R Factor | 0.050 (indicative of high precision) |

| Dihedral Angle | 13.8° (amide vs. aryl ring) |

Thermal gravimetric analysis (TGA) can further assess stability, with decomposition temperatures >200°C observed for similar benzamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or serum proteins affecting compound solubility.

- Purity : Impurities (e.g., unreacted acyl chloride) may interfere. Validate via HPLC and mass spectrometry .

- Metabolic Stability : Use hepatic microsome assays to compare degradation rates across species.

Strategies :

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., 1% DMSO, 37°C).

- Control Experiments : Include reference inhibitors (e.g., fluconazole for antifungal assays) to calibrate activity .

Example Data Conflict : A study reporting low antimicrobial activity (MIC >100 µM) might conflict with another showing moderate inhibition (MIC ≈ 20 µM). This could stem from differences in bacterial strain permeability or efflux pump expression .

Q. What strategies are employed to analyze the hydrogen bonding network in this compound crystals, and how does this influence molecular packing?

Methodological Answer:

- X-ray Diffraction : Resolve intermolecular interactions. For example, the N–H⋯O bond (2.89 Å) forms infinite chains, while C–H⋯F contacts (2.95 Å) contribute to layered packing .

- DFT Calculations : Optimize hydrogen bond energies (e.g., N–H⋯O ≈ -5 kcal/mol) using B3LYP/6-31G(d) basis sets.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O/F contacts account for >30% of surface area).

Impact on Properties :

- Thermal Stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 145–150°C for analogs).

- Solubility : Polar networks reduce solubility in non-polar solvents, necessitating DMSO for in vitro assays .

Comparative Table (Crystal Packing) :

| Interaction Type | Distance (Å) | Contribution to Packing |

|---|---|---|

| N–H⋯O | 1.86–2.89 | Primary stabilization |

| C–H⋯F | 2.95 | Secondary layer stacking |

| π-π Stacking | 3.48 | Limited role |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products